CUMYL-PICA N-pentanoic acid metabolite is a synthetic cannabinoid that has gained attention due to its structural and functional similarities to naturally occurring cannabinoids. This compound is primarily studied for its metabolic pathways and potential applications in forensic toxicology and drug testing. As a metabolite, it is formed during the biotransformation of its parent compound, CUMYL-PICA, which is known for its psychoactive properties.
CUMYL-PICA N-pentanoic acid metabolite is derived from CUMYL-PICA, a synthetic cannabinoid that is part of a larger family of new psychoactive substances. The synthesis and metabolic profiling of this compound have been explored in various studies, highlighting its significance in understanding synthetic cannabinoid metabolism and its implications in drug testing and forensic analysis .
This compound is classified as a synthetic cannabinoid, specifically a metabolite of CUMYL-PICA. It falls under the category of new psychoactive substances, which are designed to mimic the effects of controlled drugs while evading legal restrictions. Synthetic cannabinoids like CUMYL-PICA are often used recreationally and can pose significant health risks.
The synthesis of CUMYL-PICA N-pentanoic acid metabolite typically involves advanced organic chemistry techniques, including various reaction pathways that lead to the modification of the parent compound. The synthesis process often utilizes methods such as:
The synthesis can be conducted using liquid chromatography coupled with high-resolution mass spectrometry for monitoring reaction progress and identifying intermediates. The use of pooled human liver microsomes in vitro allows for the assessment of metabolic pathways and identification of specific metabolites formed during the process .
CUMYL-PICA N-pentanoic acid metabolite has a complex molecular structure characterized by:
The molecular formula for CUMYL-PICA N-pentanoic acid metabolite is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Detailed structural elucidation often involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the arrangement of atoms within the molecule .
CUMYL-PICA N-pentanoic acid metabolite undergoes several chemical reactions during metabolism, including:
These reactions are facilitated by cytochrome P450 enzymes, which play a crucial role in drug metabolism. The identification of specific metabolites formed during these reactions can provide insights into the pharmacokinetics and potential toxicity of synthetic cannabinoids .
The mechanism of action for CUMYL-PICA N-pentanoic acid metabolite involves interaction with cannabinoid receptors in the brain, primarily CB1 receptors. This interaction mimics the effects of natural cannabinoids like tetrahydrocannabinol but may lead to different pharmacological outcomes due to structural variations.
Research indicates that upon binding to cannabinoid receptors, this metabolite can modulate neurotransmitter release, influencing various physiological processes such as mood, cognition, and perception . The specific binding affinity and efficacy can vary based on structural modifications introduced during metabolism.
CUMYL-PICA N-pentanoic acid metabolite is typically presented as a crystalline solid. Its melting point, solubility in various solvents (e.g., water, ethanol), and stability under different environmental conditions are crucial for analytical applications.
The chemical properties include:
Relevant data regarding these properties are essential for developing analytical methods for detection in biological samples .
CUMYL-PICA N-pentanoic acid metabolite has significant applications in scientific research and forensic toxicology:
Research continues to explore its implications in public health due to the rising prevalence of synthetic cannabinoids in recreational drug use .
Synthetic Cannabinoid Receptor Agonists (SCRAs) represent a rapidly evolving class of novel psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) through potent agonism at cannabinoid receptors CB₁ and CB₂. Unlike phytocannabinoids, SCRAs exhibit enhanced binding affinities and greater efficacy at these receptors, contributing to severe adverse effects including cardiotoxicity, psychosis, and fatalities. These compounds first emerged in recreational drug markets during the early 2000s under brand names like Spice and K2, often marketed as "herbal incense" to circumvent drug legislation. By 2019, over 180 analytically confirmed SCRAs had been reported in Europe alone, reflecting continuous structural modifications to evade regulatory controls. The structural complexity of SCRAs—comprising distinct pharmacophores—enables clandestine laboratories to generate novel analogs faster than toxicological assessments can be conducted, creating significant challenges for public health and forensic science [2] [7].
Cumyl-derived SCRAs belong to a structural subclass characterized by an α,α-dimethylbenzyl ("cumyl") moiety attached via a carboxamide linker to heterocyclic cores (indole or indazole). These compounds follow the systematic abbreviated nomenclature LinkedGroup-TailCoreLinker, where:
CUMYL-PICA exemplifies this architecture with its 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide structure. The fluorinated analog 5F-CUMYL-PICA replaces the pentyl tail with a 5-fluoropentyl chain to enhance lipophilicity and metabolic stability. Cumyl carboxamides are chemically distinct from earlier SCRAs like JWH-018 (naphthoylindole) or CP-47,497 (cyclohexylphenol), enabling potent CB₁ activation while avoiding structural motifs covered by initial legislative bans [2] [8].
Table 1: Structural Characteristics of Cumyl-Derived SCRAs and Key Metabolites
Compound | Core | Tail | Linked Group | Metabolite Example |
---|---|---|---|---|
CUMYL-PICA | Indole | Pentyl | Cumyl | N-Pentanoic acid metabolite |
5F-CUMYL-PICA | Indole | 5-Fluoropentyl | Cumyl | N-Pentanoic acid metabolite |
4'F-CUMYL-5F-PICA | Indole | 5-Fluoropentyl | 4-Fluorocumyl | Hydroxylated derivatives |
CUMYL-PEGACLONE | γ-Carbolinone | Pentyl | Cumyl | Propionic acid metabolite |
CUMYL-PICA N-pentanoic acid metabolite | - | - | Cumyl | Terminal carboxylic acid derivative |
SCRA metabolism involves extensive hepatic biotransformation via cytochrome P450 (CYP) enzymes, generating phase I metabolites through oxidation, hydroxylation, dealkylation, and defluorination, followed by phase II glucuronidation. Parent compounds exhibit rapid in vitro clearance in human liver microsomes (<60 minutes), yet demonstrate prolonged in vivo detection (≥24 hours in plasma) due to adipose tissue sequestration and enterohepatic recirculation. This discrepancy necessitates metabolite-focused analytical strategies in forensic toxicology, as parent SCRAs are rarely detectable in urine. Metabolites serve as reliable biomarkers for consumption proof, particularly in abstinence monitoring programs where extended detection windows are critical. The structural similarity of metabolites across analogs (e.g., shared pentanoic acid metabolites in CUMYL-PICA and 5F-CUMYL-PICA) complicates analyte specificity but provides generalized screening targets for cumyl-derived SCRAs [3] [5] [6].
Table 2: Pharmacokinetic Properties of Cumyl Carboxamide SCRAs and Metabolites
Parameter | CUMYL-PICA | 5F-CUMYL-PICA | Primary Metabolites | Detection Window in Urine |
---|---|---|---|---|
In vitro t₁/₂ (human) | <30 min | <30 min | N/A | N/A |
In vivo t₁/₂ (rat) | >24 hours | >24 hours | N/A | N/A |
Plasma detection (rat) | Up to 24 hours | Up to 24 hours | Up to 48 hours | 72+ hours |
Major metabolic reactions | Hydroxylation, dealkylation | Oxidative defluorination, hydroxylation | Carboxylation, glucuronidation | Up to 1 week (chronic use) |
The CUMYL-PICA N-pentanoic acid metabolite (5-{3-[(2-phenylpropan-2-yl)carbamoyl]-1H-indol-1-yl}pentanoic acid) is formed via ω-hydroxylation of the N-pentyl tail followed by oxidation to a carboxylic acid. This pathway is conserved across alkyl-tailed cumyl carboxamides, yielding structurally identical metabolites for CUMYL-PICA and 5F-CUMYL-PICA following oxidative defluorination of the latter. The metabolite's terminal carboxylic acid group enhances water solubility and facilitates renal excretion, making it an ideal urinary biomarker. Analytical characterization confirms the molecular formula C₂₃H₂₆N₂O₃ (m/z 378.1948) with diagnostic MS/MS fragments at m/z 217.0894 (cumylamidoindole) and 161.0597 (protonated cumylamine). In forensic settings, this metabolite offers extended detectability compared to parent SCRAs and is identifiable via liquid chromatography-tandem mass spectrometry (LC-MS/MS) after β-glucuronidase hydrolysis of urine specimens. Its stability and prevalence underscore its utility as a primary analytical target for confirming CUMYL-PICA exposure, though co-detection with γ-carbolinone metabolites (e.g., from CUMYL-PEGACLONE) requires orthogonal confirmation to differentiate SCRA sources [1] [3] [6].
Table 3: Major Metabolic Pathways for Cumyl Carboxamide SCRAs
Biotransformation Pathway | Chemical Modification | Metabolite Significance | Analytical Targets (m/z) |
---|---|---|---|
Terminal hydroxylation | -CH₂OH at pentyl terminus | Precursor to pentanoic acid metabolite | M+H⁺ +16 |
N-Pentanoic acid formation | -COOH at pentyl terminus | Stable urinary biomarker | C₂₃H₂₆N₂O₃ (378.1948) |
Oxidative defluorination | Replacement of -F with -OH (5F-analogs) | Enables ω-oxidation to pentanoic acid | M+H⁺ -18 |
Core hydroxylation | -OH at indole 5-/6-/7- positions | Phase II conjugation substrate | M+H⁺ +16 |
N-Dealkylation | Cleavage of pentyl tail | Loss of pharmacophore; low abundance | M+H⁺ -70 (CUMYL-PICA) |
Dihydrodiol formation | Addition of two -OH groups at aromatic core | Specific to γ-carbolinone SCRAs | M+H⁺ +32 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3